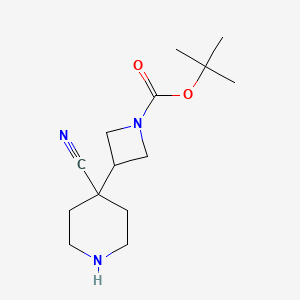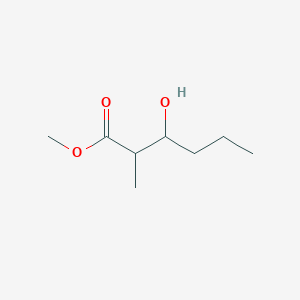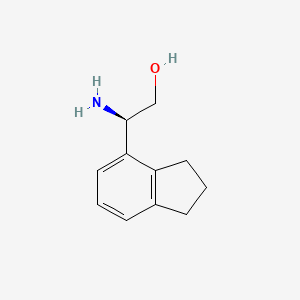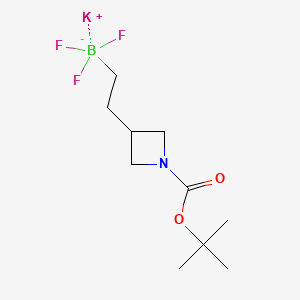
Potassium (2-(1-(tert-butoxycarbonyl)azetidin-3-yl)ethyl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}ethyl)trifluoroboranuide is a chemical compound that features a trifluoroborate group attached to an azetidine ring. This compound is of interest due to its potential applications in organic synthesis, particularly in the field of medicinal chemistry. The presence of the trifluoroborate group makes it a valuable reagent for various coupling reactions, including the Suzuki-Miyaura coupling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}ethyl)trifluoroboranuide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions. This is usually achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Attachment of the Trifluoroborate Group: The trifluoroborate group is introduced via a reaction with potassium trifluoroborate. This step often requires the use of a palladium catalyst to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of potassium (2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}ethyl)trifluoroboranuide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Potassium (2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}ethyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups.
Substitution: The trifluoroborate group can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts, such as palladium acetate, are commonly used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Various reduced boron-containing compounds.
Substitution: Coupled products with new carbon-carbon or carbon-heteroatom bonds.
科学的研究の応用
Potassium (2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}ethyl)trifluoroboranuide has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Used in the development of pharmaceutical compounds due to its ability to introduce trifluoroborate groups into drug candidates.
Industry: Employed in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of potassium (2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}ethyl)trifluoroboranuide involves the following steps:
Activation: The compound is activated by a palladium catalyst, which facilitates the formation of a palladium-trifluoroborate complex.
Transmetalation: The trifluoroborate group is transferred from boron to palladium.
Coupling: The activated complex undergoes coupling with an appropriate electrophile to form the desired product.
類似化合物との比較
Potassium (2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}ethyl)trifluoroboranuide can be compared with other similar compounds, such as:
Potassium (1-{[(tert-butoxy)carbonyl]amino}acetyl)azetidin-3-yl]trifluoroboranuide: Similar structure but different functional groups.
Potassium (1-{[(tert-butoxy)carbonyl]amino}methyl)trifluoroboranuide: Similar trifluoroborate group but different carbon chain length.
The uniqueness of potassium (2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}ethyl)trifluoroboranuide lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields.
特性
分子式 |
C10H18BF3KNO2 |
|---|---|
分子量 |
291.16 g/mol |
IUPAC名 |
potassium;trifluoro-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]ethyl]boranuide |
InChI |
InChI=1S/C10H18BF3NO2.K/c1-10(2,3)17-9(16)15-6-8(7-15)4-5-11(12,13)14;/h8H,4-7H2,1-3H3;/q-1;+1 |
InChIキー |
LFBFEECMHHYNMI-UHFFFAOYSA-N |
正規SMILES |
[B-](CCC1CN(C1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


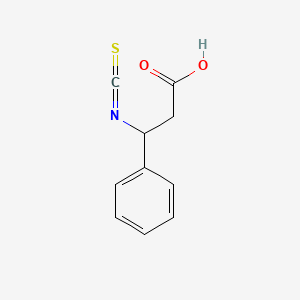
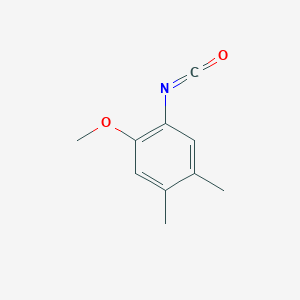
![methyl[(2R)-2-(pyrrolidin-1-yl)propyl]aminedihydrochloride](/img/structure/B15325093.png)
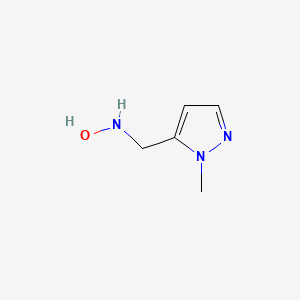
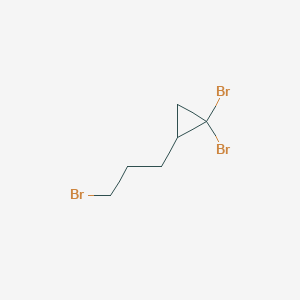
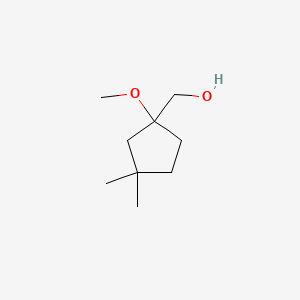
![3-({[4-(Diethylamino)-2-hydroxyphenyl]methylidene}amino)-5-methylbenzamide](/img/structure/B15325122.png)
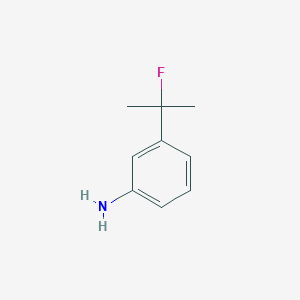
![Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine](/img/structure/B15325135.png)
